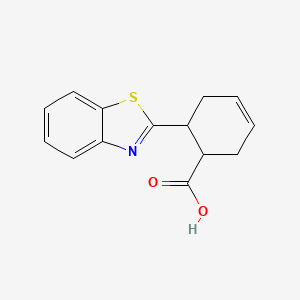

6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid

Description

6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid is a hybrid organic compound featuring a benzothiazole moiety fused to a cyclohexene ring with a carboxylic acid substituent. Benzothiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties, owing to their aromatic and heterocyclic nature .

Properties

IUPAC Name |

6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-4,7-10H,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZWHMKDOILESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C2=NC3=CC=CC=C3S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501916-81-0 | |

| Record name | 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of benzothiazole derivatives with cyclohexene derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents attached to the cyclohexene ring or benzothiazole group. Key examples include:

Key Observations:

- Benzothiazole vs. Piperazine/Thienyl Groups : The benzothiazole group in the target compound may enhance π-π stacking interactions in biological systems compared to the basic piperazine () or electron-rich thienyl groups ().

- Carboxylic Acid Role : All analogs retain the carboxylic acid group, suggesting shared solubility and hydrogen-bonding capabilities critical for applications like corrosion protection (PACC, ) or drug binding (ZINC00627464, ).

Biological Activity

6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃NO₂S

- Molecular Weight : 253.33 g/mol

- IUPAC Name : this compound

- CAS Number : 501916-81-0

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Research indicates that derivatives of benzothiazole exhibit significant antioxidant properties. In a study evaluating various benzothiazole derivatives, compounds similar to this compound demonstrated effective radical scavenging capabilities. For instance, compounds tested showed IC50 values in the range of 0.05 to 0.07 mmol/L in ABTS assays, indicating strong antioxidant activity .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been extensively studied. A related compound exhibited up to 57.35% inhibition in inflammation models after intraperitoneal administration, outperforming the reference drug indomethacin . The mechanism was linked to COX-2 enzyme inhibition, suggesting that similar actions may be expected from this compound.

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer effects. They have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structural frameworks have been noted for their ability to induce apoptosis in human cancer cell lines .

The biological activities of this compound are likely mediated through several pathways:

- Radical Scavenging : The structure allows for electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX), reducing inflammatory responses.

- Cell Cycle Modulation : By affecting key regulatory proteins involved in cell proliferation, it may induce cell cycle arrest in cancer cells.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid?

- Methodological Answer : A plausible approach involves coupling benzothiazole derivatives with functionalized cyclohexene precursors. For instance, cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) have been effective for similar cyclohexene-carboxylic acid derivatives . Alternatively, nucleophilic substitution or Suzuki-Miyaura coupling could link the benzothiazole moiety to the cyclohexene ring. Post-synthetic oxidation or carboxylation steps may be required to introduce the carboxylic acid group. Purification via column chromatography and characterization by / NMR and HPLC-MS are critical for validation.

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving structural ambiguities. For example, Acta Crystallographica Section E studies have resolved similar benzothiazole-containing heterocycles by analyzing bond angles, torsion angles, and intermolecular interactions . Complementary techniques include IR spectroscopy (to confirm carbonyl and aromatic C-H stretches) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What analytical methods are suitable for purity assessment in QC workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Method validation should include parameters like linearity (R ≥ 0.99), precision (%RSD < 2%), and recovery rates (90–110%) . Comparative analysis against pharmacopeial standards (USP/EP) ensures traceability, though feasibility depends on the availability of certified reference materials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclohexene ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the conjugated diene in cyclohex-3-ene may exhibit Diels-Alder reactivity, while the carboxylic acid group influences hydrogen-bonding interactions . Solvent effects should be modeled using PCM (Polarizable Continuum Model) to improve accuracy.

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns vs. X-ray results)?

- Methodological Answer : Discrepancies between solution-phase NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering in cyclohexene). Variable-temperature NMR experiments can identify conformational flexibility . For benzothiazole protons, NOESY or ROESY experiments may clarify spatial arrangements. Cross-validate with solid-state IR and Raman spectroscopy to detect crystal packing influences .

Q. How does the benzothiazole moiety influence biological activity, and what assays validate this?

- Methodological Answer : Benzothiazoles are known for antimicrobial and anticancer properties due to their ability to intercalate DNA or inhibit kinases. For activity profiling, conduct enzyme inhibition assays (e.g., kinase inhibition via fluorescence polarization) and cell viability assays (MTT/PrestoBlue) . Structure-activity relationship (SAR) studies should compare analogs with varying substituents on the benzothiazole ring.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or organocatalysts) can control stereochemistry. For the cyclohexene ring, Sharpless epoxidation or Jacobsen kinetic resolution may be applicable. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Process optimization should address solvent choice, reaction temperature, and catalyst loading to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.